N-methyl-3-(methylamino)propanamide
Overview
Description
N-methyl-3-(methylamino)propanamide: is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, featuring both a methyl group and a methylamino group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-3-(methylamino)propanamide can be synthesized through the reaction of propionamide with methylamine under basic conditions . This reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: N-methyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-(methylamino)propanoic acid, while reduction could produce N-methyl-3-(methylamino)propanol.
Scientific Research Applications
Chemistry: N-methyl-3-(methylamino)propanamide is used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and amines.
Industry: In industrial settings, this compound may be used in the production of polymers, resins, and other materials requiring specific amide functionalities.
Mechanism of Action
The mechanism by which N-methyl-3-(methylamino)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amide and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
N-methylpropanamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
N,N-dimethylpropanamide: Contains two methyl groups attached to the nitrogen, altering its steric and electronic properties.
3-(methylamino)propanamide: Similar structure but lacks the N-methyl group, affecting its overall reactivity and applications.
Uniqueness: N-methyl-3-(methylamino)propanamide is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties
Properties
IUPAC Name |
N-methyl-3-(methylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGWSIKXFPLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502181 | |
Record name | N,N~3~-Dimethyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50836-82-3 | |
Record name | N,N~3~-Dimethyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3-(methylamino)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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